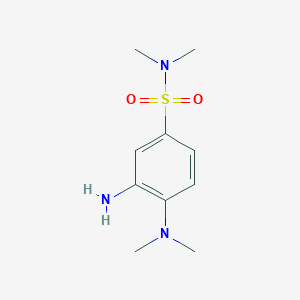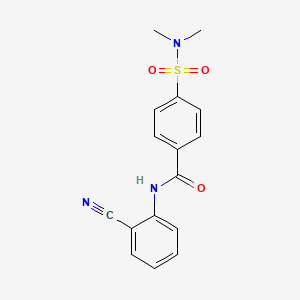
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, closely related to N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide, has shown these compounds to be potent and selective small molecule ETA receptor antagonists. Modifications of the aryl group, particularly at the para position, have been found to increase potency, with methyl and cyano groups enhancing activity further. Such studies are crucial in understanding the structural requirements for receptor specificity and activity, guiding the development of more effective therapeutic agents (Wu et al., 1997).
Biological Evaluation and Chemical Synthesis
Another research direction involves the synthesis of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating the versatility of benzamide derivatives in drug chemistry. These compounds have shown potential biological applications and were evaluated for their ability to inhibit human recombinant alkaline phosphatases and ecto-5'-nucleotidases, highlighting their potential in medicinal chemistry and as nucleotide protein targets (Saeed et al., 2015).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of specific benzamide derivatives has demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in addressing tuberculosis. These derivatives also exhibited non-cytotoxic nature against human cancer cell lines, underscoring their safety profile. Molecular docking studies further suggested their efficacy by targeting essential enzymes of Mycobacterium responsible for cell wall synthesis (Nimbalkar et al., 2018).
Antimicrobial Activities
Research on benzamide derivatives has extended to their antimicrobial properties, with some compounds displaying significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the utility of benzamide derivatives in developing new antimicrobial agents, with certain compounds exhibiting higher activity than reference drugs, indicating their potential in treating infections (Ghorab et al., 2017).
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19(2)23(21,22)14-9-7-12(8-10-14)16(20)18-15-6-4-3-5-13(15)11-17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRGKPRORJMER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
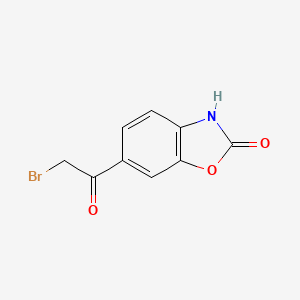
![N,N-dicyclohexyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375123.png)
![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2375124.png)
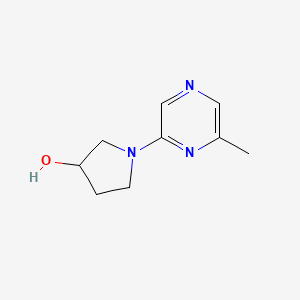
![1-[4-[2-(4-Chlorophenyl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2375128.png)
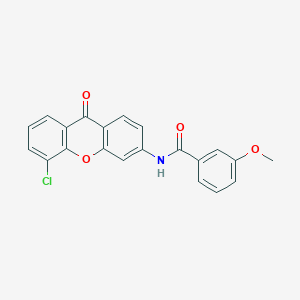
![2-[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2375131.png)
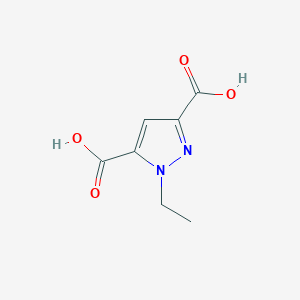
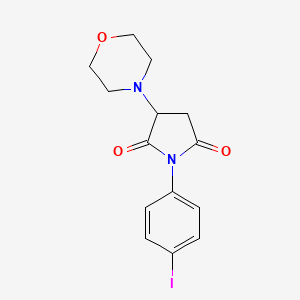
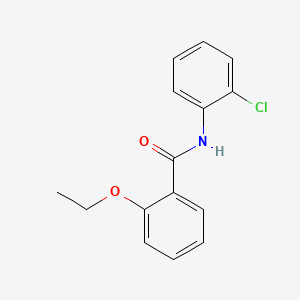
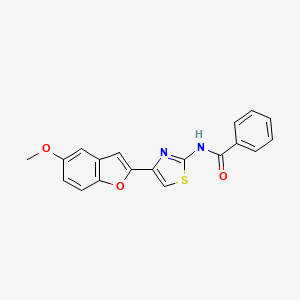
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
